2-[(3-Methoxy-benzyl)-methyl-amino]-ethanol
Description
2-[(3-Methoxy-benzyl)-methyl-amino]-ethanol (CAS: 64834-62-4) is a secondary amine derivative featuring a methoxy-substituted benzyl group at the meta position and a methylamino-ethanol backbone. Its molecular formula is C₁₀H₁₅NO₂, with a molecular weight of 181.23 g/mol . Predicted properties include a density of 1.071 g/cm³, boiling point of 329.2°C, and pKa of 14.76, suggesting moderate polarity and basicity .
Properties
IUPAC Name |
2-[(3-methoxyphenyl)methyl-methylamino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-12(6-7-13)9-10-4-3-5-11(8-10)14-2/h3-5,8,13H,6-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMIPZWYHNPXGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1=CC(=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methoxy-benzyl)-methyl-amino]-ethanol typically involves the reaction of 3-methoxybenzyl chloride with methylamine, followed by the addition of ethylene oxide. The reaction conditions often require a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the reaction. The process can be summarized as follows:
Step 1: 3-Methoxybenzyl chloride reacts with methylamine in the presence of a base to form 3-methoxybenzylmethylamine.
Step 2: The resulting 3-methoxybenzylmethylamine is then reacted with ethylene oxide to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methoxy-benzyl)-methyl-amino]-ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(3-Methoxy-benzyl)-methyl-amino]-ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(3-Methoxy-benzyl)-methyl-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Their Properties
Key Differences and Implications
Substituent Position (Meta vs. Para)
- Meta-substitution (target compound) introduces steric and electronic effects distinct from para-substitution (e.g., 53332-62-0).
Amino Group Modifications
- Methyl vs. Ethyl on Amino: Ethyl substitution (1248410-12-9) increases hydrophobicity, which could enhance blood-brain barrier penetration in drug design .
- Methoxyethyl Side Chain (C₆H₁₅NO₂): The shorter, flexible chain in 2-((2-methoxyethyl)(methyl)amino)ethanol reduces aromatic interactions, favoring applications in polymer or solvent systems .
Thermodynamic Properties
- Amino ethanols like 2-(methyl-amino)-ethanol exhibit strong intramolecular hydrogen bonds (intra-HB), contributing to their vaporization enthalpy . The target compound’s bulky 3-methoxybenzyl group likely reduces volatility compared to simpler analogues.
Biological Activity
2-[(3-Methoxy-benzyl)-methyl-amino]-ethanol is an organic compound with significant potential in medicinal chemistry and biological research. Characterized by a methoxy-substituted benzyl group linked to a methylamino group and an ethanol moiety, this compound has garnered attention for its possible interactions with various biological targets, including enzymes and receptors.
Chemical Structure and Properties
- Molecular Formula : C_{12}H_{17}N_{1}O_{2}
- Molecular Weight : 195.26 g/mol
The unique substitution pattern on the benzyl group influences the compound's reactivity and biological activity, making it a subject of interest in both academic and industrial contexts.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may function as an enzyme inhibitor , modulating biochemical pathways that influence cellular functions. Its mechanism of action involves:
- Binding to Enzymes : The methoxy and amino groups can participate in hydrogen bonding and electrostatic interactions with enzyme active sites, potentially altering their activity.
- Receptor Interaction : It may also interact with various receptors, influencing physiological responses.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Anticonvulsant Activity : Similar compounds have shown anticonvulsant properties in animal models, suggesting that this compound may have therapeutic potential in seizure disorders .
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes, which could be valuable in drug development for conditions requiring enzyme modulation.
- Cellular Interactions : Investigations into its interactions with cellular components are ongoing, with promising results indicating potential applications in cancer therapy and metabolic disorders .
Table 1: Summary of Biological Activities
Case Study Analysis
In a study examining the anticonvulsant properties of structurally similar compounds, it was found that modifications to the methoxy group significantly impacted efficacy. For instance, compounds with a similar methoxy substitution exhibited ED50 values comparable to established anticonvulsants like phenobarbital . This suggests that this compound could be explored for similar therapeutic applications.
Comparative Analysis
To better understand the potential of this compound, it is useful to compare it with related compounds:
Table 2: Comparative Analysis of Related Compounds
Future Directions
Further research is essential to elucidate the full pharmacological potential of this compound. Areas for future investigation include:
- Detailed Mechanistic Studies : Understanding the specific pathways affected by this compound will aid in its development as a therapeutic agent.
- In Vivo Studies : Conducting comprehensive animal studies to assess safety and efficacy.
- Structure-Activity Relationship (SAR) Analysis : Investigating how variations in structure affect biological activity will provide insights into optimizing this compound for therapeutic use.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
